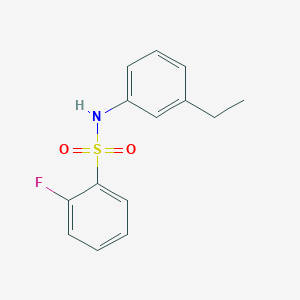
N-(3-ethylphenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 3-ethylphenyl group attached to a 2-fluorobenzenesulfonamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3-ethylphenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-ethylphenyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Coupling Reactions: Reagents like palladium catalysts and ligands are used in cross-coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation and Reduction: Products include oxidized or reduced aromatic compounds.
Coupling Reactions: Products include biaryl or diaryl compounds.
Scientific Research Applications
Chemistry: N-(3-ethylphenyl)-2-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules for research and development.
Biology: In biological research, this compound is used to study the interactions of sulfonamides with biological targets. It helps in understanding the mechanism of action of sulfonamide-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics and anti-inflammatory agents. Its unique structure allows for the exploration of new therapeutic targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antibiotic or anti-inflammatory agent.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes involved in folate synthesis, which is crucial for bacterial growth.
Signal Transduction Pathways: It can interfere with signaling pathways in cells, leading to anti-inflammatory effects.
Comparison with Similar Compounds
- N-(3-ethylphenyl)-4-fluorobenzenesulfonamide
- N-(3-ethylphenyl)-N’-methylcarbamimidoyl]glycinamide
- N-(3-ethylphenyl)-N’-methylguanidine
Comparison: N-(3-ethylphenyl)-2-fluorobenzenesulfonamide is unique due to the presence of the 2-fluoro substituent on the benzene ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs. The 3-ethylphenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14FNO2S |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-2-11-6-5-7-12(10-11)16-19(17,18)14-9-4-3-8-13(14)15/h3-10,16H,2H2,1H3 |
InChI Key |
MLJMBRQSFKSCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973714.png)
![4-cyano-N,N,3-trimethyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxamide](/img/structure/B10973719.png)

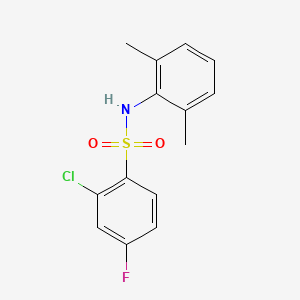
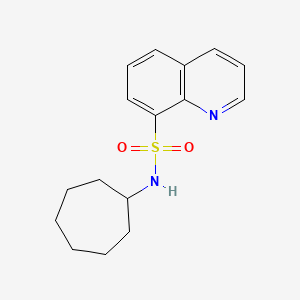
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrazine-2-carboxamide](/img/structure/B10973743.png)
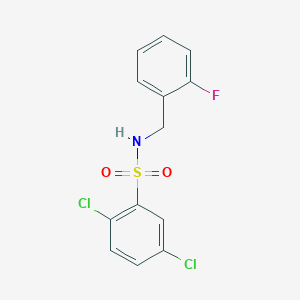
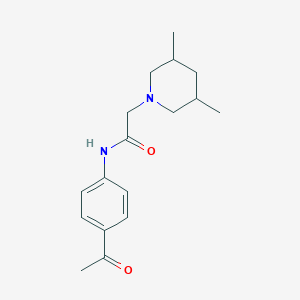
![methyl (2E)-2-(3,4-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973762.png)
![3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973763.png)
![4-({[(2,3-Dichlorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10973767.png)
![3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B10973771.png)
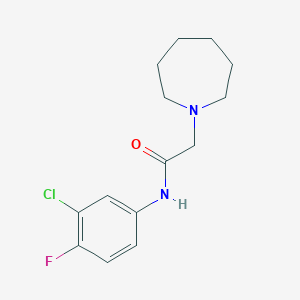
![N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B10973787.png)
